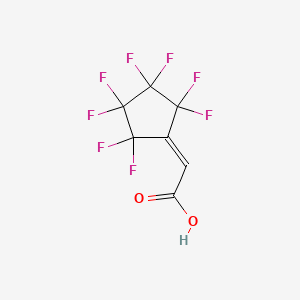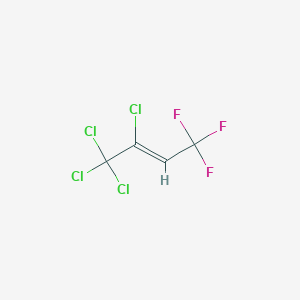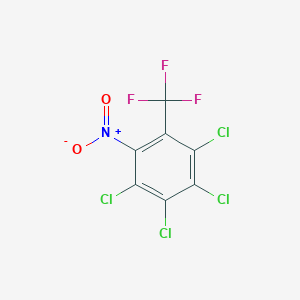
5-(Perfluoroisopropyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Perfluoroisopropyl)benzene-1,3-diamine (5-FPBDA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated amine that is known for its ability to bind to a variety of different molecules, making it a useful tool for studying the interaction between molecules in a range of biological systems. 5-FPBDA has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
科学的研究の応用
5-(Perfluoroisopropyl)benzene-1,3-diamine has been used in a variety of scientific research applications. It has been used as a tool for studying the interactions between molecules in a range of biological systems, including proteins, enzymes, and DNA. This compound has also been used to study the effects of different chemicals on biological systems, as well as to study the effects of different drugs on biological systems. Additionally, this compound has been used to study the effects of different environmental pollutants on biological systems.
作用機序
5-(Perfluoroisopropyl)benzene-1,3-diamine is known to bind to a variety of different molecules, including proteins, enzymes, and DNA. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. When this compound binds to a molecule, it can alter the structure and/or function of that molecule, which can then affect the overall biochemical and physiological effects of that molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. This compound has also been shown to affect the expression of certain genes, as well as to alter the structure and/or function of certain proteins. Additionally, this compound has been found to have an effect on the growth and development of certain organisms, as well as to affect the immune system.
実験室実験の利点と制限
5-(Perfluoroisopropyl)benzene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified, making it a convenient tool for laboratory experiments. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments. Additionally, this compound can be difficult to work with, as it is highly reactive and can interact with other molecules in unpredictable ways.
将来の方向性
There are a number of potential future directions for research involving 5-(Perfluoroisopropyl)benzene-1,3-diamine. One potential direction is to further explore its ability to bind to different molecules and to study the effects of this binding on the biochemical and physiological processes of the organism in question. Additionally, further research could be done to explore the potential applications of this compound in drug development and environmental protection. Additionally, further research could be done to explore the potential toxicity of this compound and its effects on human health. Finally, further research could be done to explore the potential applications of this compound in industrial processes.
合成法
5-(Perfluoroisopropyl)benzene-1,3-diamine can be synthesized using a variety of methods. The most common method involves the reaction of 5-fluoropentane-1,3-diamine (5-FPDA) with a perfluoroisopropyl halide, such as trifluoromethanesulfonyl fluoride (CF3SO2F). This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction yields this compound, which can then be purified using standard chromatographic techniques.
特性
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUQCUKXGHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)